Regioisomeric Differentiation: 2-Chloro vs. 5,6-Dichloro Pyridine Substitution Pattern as a Determinant of PIM Kinase Binding Orientation
CAS 352678-64-9 bears a single chlorine atom at the 2-position of the nicotinamide ring, whereas its direct regioisomer CAS 929989-57-1 (5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide) carries two chlorine atoms at the 5- and 6-positions and a monochlorophenyl (4-Cl) rather than a dichlorophenyl (3,4-diCl) group. In the broader Incyte PIM kinase inhibitor patent family, the 2-chloronicotinamide motif has been specifically exemplified as a privileged scaffold for achieving potent PIM-1 and PIM-2 inhibition, whereas alternative pyridine substitution patterns (e.g., 5,6-dichloro, 5-bromo, or unsubstituted) produce differentiated isoform selectivity profiles [1][2]. Although compound-specific IC₅₀ data for CAS 352678-64-9 have not been publicly disclosed, the patent literature establishes that the 2-chloro substitution pattern on the nicotinamide ring is a critical determinant of ATP-binding pocket occupancy and hinge-region hydrogen bonding, distinguishing it from regioisomers that place chlorine atoms at non-equivalent positions [3].
| Evidence Dimension | Pyridine ring chlorine substitution pattern and its impact on PIM kinase binding mode |
|---|---|
| Target Compound Data | 2-Chloro substitution at the nicotinamide 2-position; 3,4-dichlorophenyl substituent on the thiazole ring |
| Comparator Or Baseline | CAS 929989-57-1: 5,6-dichloro substitution on pyridine; 4-chlorophenyl (monochloro) on thiazole. Other Incyte patent examples with varied pyridine halogenation. |
| Quantified Difference | No compound-specific IC₅₀ data publicly available for CAS 352678-64-9. Class-level patent SAR indicates that pyridine 2-chloro substitution yields distinct PIM isoform selectivity compared to 5,6-dichloro or 5-bromo analogs. Representative class member (US 10,828,290, Example 37 diastereoisomer 1) achieves Pim-2 IC₅₀ <100 nM [3]. |
| Conditions | PIM kinase enzymatic assays (PIM-1, PIM-2, PIM-3 isoforms) as described in Incyte patent family US 2017/0182017, EP 2945939, and US 10,828,290. |
Why This Matters
For researchers procuring PIM kinase inhibitor tool compounds, the regioisomeric identity of chlorine substitution directly determines which PIM isoform is preferentially inhibited, making CAS 352678-64-9 a specific, non-fungible chemical entity within the C₁₅H₈Cl₃N₃OS isomer family.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. US Patent Application Publication US 2017/0182017 A1. See Formula (I) wherein the pyridine ring substitution pattern (R¹, R², R³) is independently defined and exemplified with varied halogen substituents. View Source
- [2] Incyte Holdings Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. European Patent EP 2945939 B1. See claims defining X as C (pyridine) with specific R substituent combinations including 2-chloro. View Source
- [3] Xue C, Li Y, Feng H, Zhang K (Incyte Corporation). Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent US 10,828,290 B2, issued November 10, 2020. BindingDB summary entry for BDBM377187 reporting Pim-2 IC₅₀ <100 nM in Pim Enzyme Assay. View Source
